

Comprehensive Profiling of 2-(Methylamino)ethyl Dimethylcarbamate: A Cholinergic Probe

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Compound of Interest

Compound Name:	2-(Methylamino)ethyl dimethylcarbamate
CAS No.:	161281-98-7
Cat. No.:	B574870

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Introduction & Pharmacological Context

2-(Methylamino)ethyl dimethylcarbamate (CAS: 161281-98-7) represents a specialized class of cholinergic modulators. Structurally, it combines a dimethylcarbamate "warhead"—characteristic of pseudo-irreversible acetylcholinesterase (AChE) inhibitors like rivastigmine and neostigmine—with a secondary amine (N-methylamino) ethyl side chain.

Mechanistic Significance

Unlike quaternary ammonium carbamates (e.g., neostigmine) which are permanently charged and unable to cross the blood-brain barrier (BBB), or tertiary amines (e.g., rivastigmine) which are highly permeable, this secondary amine analog occupies a unique chemical space:

- **pH-Dependent Ionization:** With a pKa expected around 9.0–9.5, it exists primarily as a cation at physiological pH (mimicking the natural ligand acetylcholine), facilitating strong electrostatic interactions with the AChE anionic sub-site.
- **Metabolic Stability:** The secondary amine is a potential site for N-methylation (to tertiary/quaternary forms) or oxidative deamination, making it a critical probe for metabolic stability studies in lead optimization.

- Mechanism of Action: It functions as a "slow substrate" inhibitor. The enzyme hydrolyzes the ester bond, transferring the dimethylcarbamoyl group to the catalytic serine (Ser203 in human AChE), rendering the enzyme inactive until slow hydrolysis (decarbamoylation) occurs.

Chemical Synthesis & Handling

Retrosynthetic Logic (Expert Insight)

Direct reaction of 2-(methylamino)ethanol with dimethylcarbamoyl chloride is prone to chemoselectivity errors. The secondary amine is significantly more nucleophilic than the hydroxyl group, leading to the formation of the urea byproduct (1,1,3-trimethyl-1-(2-hydroxyethyl)urea) rather than the desired carbamate.

Protocol Requirement: You must employ an N-protection strategy to mask the amine before O-carbamoylation.

Synthesis Protocol

Objective: Synthesis of **2-(methylamino)ethyl dimethylcarbamate** HCl salt.

Step 1: N-Protection

- Dissolve 2-(methylamino)ethanol (10 mmol) in DCM (30 mL) at 0°C.
- Add Di-tert-butyl dicarbonate (Boc₂O, 11 mmol) and Triethylamine (12 mmol).
- Stir at RT for 4 hours.
- Wash with 1M HCl (carefully, to remove unreacted amine but keep Boc-protected product), then brine. Dry (MgSO₄) and concentrate to yield N-Boc-N-methylaminoethanol.

Step 2: O-Carbamoylation

- Dissolve the N-Boc intermediate (5 mmol) in dry THF (20 mL) under Nitrogen.
- Add Sodium Hydride (60% dispersion, 6 mmol) at 0°C. Stir for 30 min to generate the alkoxide.

- Dropwise add Dimethylcarbamoyl chloride (6 mmol).
- Reflux for 4–6 hours. Monitor by TLC (formation of less polar spot).
- Quench with water, extract with EtOAc, and purify via silica flash chromatography (Hexane/EtOAc).

Step 3: Deprotection & Salt Formation

- Dissolve the purified intermediate in 4M HCl in Dioxane (10 mL).
- Stir at RT for 1 hour (CO₂ evolution observed).
- Concentrate in vacuo. Triturate the residue with diethyl ether to obtain **2-(methylamino)ethyl dimethylcarbamate** hydrochloride as a white hygroscopic solid.

In Vitro Pharmacology: AChE Inhibition Assay

The Ellman Assay Protocol

This protocol quantifies the inhibitory potency () and carbamylation kinetics using the standard Ellman method.

Reagents:

- Buffer: 0.1 M Phosphate Buffer (pH 8.0).
- Enzyme: Human Recombinant AChE (hAChE) or Electrophorus electricus AChE (EeAChE).
- Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM final).
- Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM final).
- Test Compound: **2-(Methylamino)ethyl dimethylcarbamate** (dissolved in water or DMSO).

Workflow:

- Pre-Incubation (Critical for Carbamates): Carbamates are time-dependent inhibitors. You must vary pre-incubation time to measure

- Mix 140 μL Buffer + 20 μL Enzyme + 20 μL Inhibitor (various concentrations).
- Incubate for defined intervals (= 0, 10, 20, 30, 60 min) at 25°C.
- Reaction Initiation: Add 20 μL of DTNB/ATCh mix.
- Measurement: Monitor Absorbance at 412 nm for 5 minutes (kinetic mode).
- Data Analysis: Plot % Residual Activity vs. Pre-incubation Time to determine the pseudo-first-order rate constant ().

Kinetic Data Interpretation

For carbamates, the

decreases (potency increases) with longer pre-incubation times. Report data as the bimolecular rate constant (

):

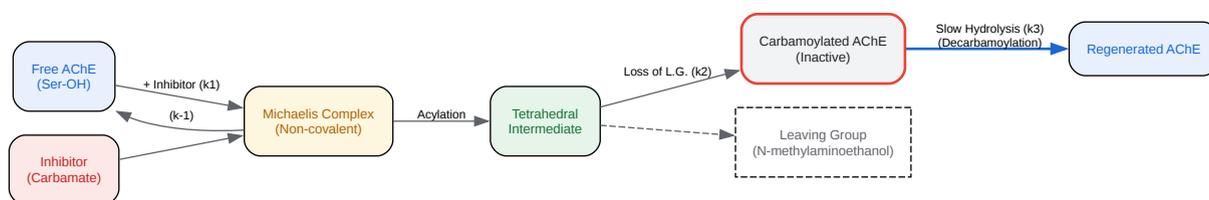
Where

is the binding affinity of the initial non-covalent complex, and

is the maximal rate of carbamoylation.

Mechanism of Action Visualization

The following diagram illustrates the "Slow Substrate" mechanism, highlighting the critical carbamoylation step that differentiates this compound from simple competitive inhibitors.



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Caption: Kinetic pathway of AChE inhibition. The duration of action is determined by k_3 (decarbamylation rate), which is typically slow for dimethylcarbamates.

Safety & Toxicity Profile

Hazard Class: Cholinergic Toxin.

- Acute Effects: As a carbamate, this compound can induce a "Cholinergic Crisis" characterized by SLUDGE syndrome (Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis).
- Antidote Protocol:
 - Atropine: Muscarinic antagonist (blocks receptor stimulation).
 - Oximes (e.g., Pralidoxime/2-PAM): Note: While oximes reactivate phosphorylated AChE (nerve agents), their efficacy against carbamoylated AChE is variable and often unnecessary due to spontaneous decarbamylation. However, for research safety, keep Atropine available.

Summary of Key Parameters

Parameter	Value / Characteristic	Relevance
Molecular Weight	146.19 g/mol (Free base)	Small molecule, high ligand efficiency.
LogP (Predicted)	~0.5	Moderate lipophilicity; likely BBB permeable if uncharged.
pKa (Amine)	~9.2	Predominantly cationic at pH 7.4.
Warhead	Dimethylcarbamate	Pseudo-irreversible inhibition of AChE.
Key Assay	Ellman's (Time-dependent)	Requires pre-incubation for accurate IC50.
Storage	-20°C, Desiccated	Hygroscopic; ester hydrolysis risk if wet.

References

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Sources

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